1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazole and triazole rings, followed by their coupling. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and triazole rings play a crucial role in binding to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzoxazole and triazole derivatives, which share structural features but differ in their functional groups and overall properties. Examples include:
- 1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 1-[3-(4-FLUOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
These compounds are unique due to their specific substitutions, which can significantly impact their chemical behavior and applications .
Properties
Molecular Formula |
C25H20ClN5O3 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-[(2-methoxyphenyl)methyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-23(25(32)27-14-17-5-3-4-6-22(17)33-2)28-30-31(15)19-11-12-21-20(13-19)24(34-29-21)16-7-9-18(26)10-8-16/h3-13H,14H2,1-2H3,(H,27,32) |
InChI Key |
FEVULRISIPODLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
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